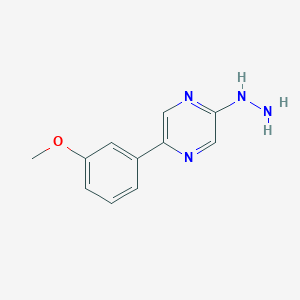
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphoric anhydride moiety, making it a versatile molecule in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt typically involves the phosphorylation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. This reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like potassium hydroxide. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process involves the careful control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study phosphorylation processes and enzyme kinetics. It serves as a substrate for various kinases and phosphatases, helping to elucidate their mechanisms of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetics. Its biocompatibility and non-toxic nature make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In phosphorylation reactions, it acts as a donor of phosphate groups, facilitating the transfer of phosphate to other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxyhexanoic acid
- (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl
Uniqueness
What sets (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt apart from similar compounds is its phosphoric anhydride moiety, which imparts unique reactivity and functionality. This feature allows it to participate in phosphorylation reactions, making it a valuable tool in biochemical research and industrial applications.
Properties
Molecular Formula |
C6H11K2O10P |
|---|---|
Molecular Weight |
352.32 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl] phosphate |
InChI |
InChI=1S/C6H13O10P.2K/c7-1-2(8)3(9)4(10)5(11)6(12)16-17(13,14)15;;/h2-5,7-11H,1H2,(H2,13,14,15);;/q;2*+1/p-2/t2-,3-,4+,5-;;/m1../s1 |
InChI Key |
DSIVDHDJHGHGCV-ZBHRUSISSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


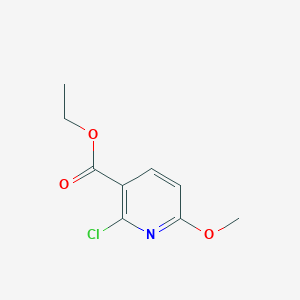
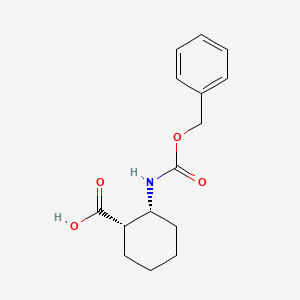
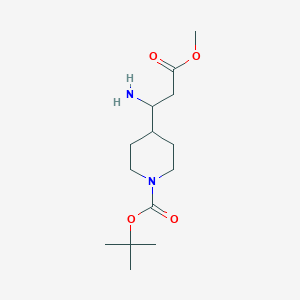
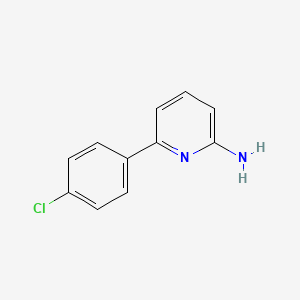
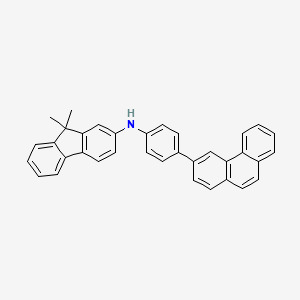
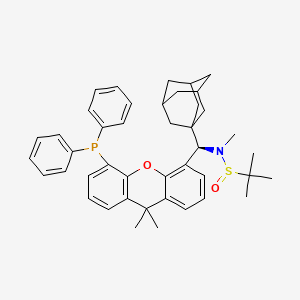
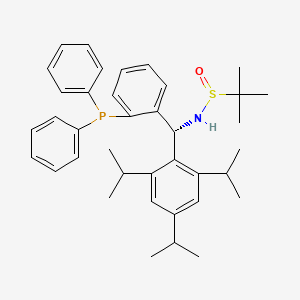



![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
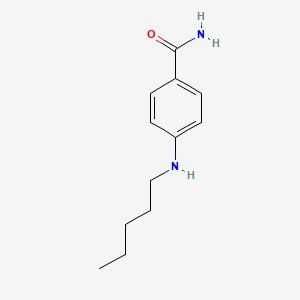
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)
